molecular formula C12H15NO3 B1626464 Benzyl morpholine-4-carboxylate CAS No. 25070-73-9

Benzyl morpholine-4-carboxylate

Cat. No.: B1626464
CAS No.: 25070-73-9
M. Wt: 221.25 g/mol
InChI Key: UYTOAOYDBSKSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl morpholine-4-carboxylate is an organic compound with the molecular formula C12H15NO3. It is an ester derived from morpholine and benzoic acid. This compound is known for its role as a solvent for amines, alcohols, and sulfonamides, and it can also act as a catalyst in the synthesis of aliphatic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl morpholine-4-carboxylate typically involves the reaction of morpholine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl morpholine-4-carboxylate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic transformations, facilitating the formation of new chemical bonds. The morpholine ring can interact with different molecular targets, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl morpholine-4-carboxylate is unique due to its combination of the morpholine ring and benzyl carboxylate group, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and industrial applications .

Biological Activity

Benzyl morpholine-4-carboxylate is a morpholine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a benzyl group at the fourth carbon and a carboxylic acid functionality, exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 201.23 g/mol. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies. The presence of the morpholine ring contributes to its solubility and bioavailability, while the benzyl moiety enhances its interaction potential within biological systems .

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown strong antibacterial and antifungal activities. Benzyl bromide derivatives, which share structural elements with this compound, have been evaluated for their efficacy against various Gram-positive and Gram-negative bacteria and fungi .
  • Anticancer Potential : The compound's ability to interact with enzymes involved in cell signaling pathways suggests potential anticancer properties. Studies have highlighted the role of related morpholine derivatives in targeting deubiquitinating enzymes, which are implicated in cancer progression .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, including esterification reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance, modifications in the side chains or functional groups can significantly impact its binding affinity and efficacy against specific biological targets .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other morpholine derivatives reveals insights into its unique properties:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₃NO₂Benzyl and carboxylic acid functionalities enhance solubility
(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateC₁₃H₁₉NO₃Tertiary butyl group alters steric properties
tert-butyl 2-(aminomethyl)morpholine-4-carboxylateC₁₃H₁₉N₂O₂Amino group enhances reactivity

This table illustrates how different substituents can influence the biological activity and pharmacokinetic properties of morpholine derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various benzyl derivatives found that compounds similar to this compound exhibited significant antibacterial effects against clinical isolates of pathogens. The minimum inhibitory concentrations (MICs) indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
  • Anticancer Research : Investigations into the inhibition of USP1/UAF1 deubiquitinating enzymes revealed that certain morpholine derivatives could effectively reduce cancer cell viability in vitro. These findings support the hypothesis that this compound may possess anticancer properties worth exploring further .
  • Pharmacological Profiling : The pharmacokinetic profile of related compounds has shown favorable absorption characteristics when modified for better solubility and bioavailability. Such modifications are crucial for enhancing therapeutic efficacy and minimizing side effects in clinical applications .

Properties

IUPAC Name

benzyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOAOYDBSKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495662
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25070-73-9
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.